Lead(II) bromide

Catalog No.
S601071
CAS No.
10031-22-8
M.F
Br2Pb
M. Wt
367 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead(II) bromide

CAS Number

10031-22-8

Product Name

Lead(II) bromide

IUPAC Name

lead(2+);dibromide

Molecular Formula

Br2Pb

Molecular Weight

367 g/mol

InChI

InChI=1S/2BrH.Pb/h2*1H;/q;;+2/p-2

InChI Key

ZASWJUOMEGBQCQ-UHFFFAOYSA-L

SMILES

Br[Pb]Br

Synonyms

lead bromide

Canonical SMILES

[Br-].[Br-].[Pb+2]

The exact mass of the compound Lead(II) bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Lead - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lead(II) bromide (PbBr2) is a high-purity inorganic halide salt fundamentally utilized as a structural precursor in the synthesis of wide-bandgap metal halide perovskites, specialized optical glasses, and metallurgical formulations. Presenting as a white powder with a melting point of approximately 373 °C, it exhibits distinct coordination chemistry in aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. In industrial and scientific procurement, PbBr2 is primarily selected to precisely engineer the optical bandgap and crystallization kinetics of optoelectronic films, offering a critical tuning mechanism that cannot be achieved with standard iodide or chloride analogs.

Substituting Lead(II) bromide with generic analogs like Lead(II) iodide (PbI2) or Lead(II) chloride (PbCl2) results in catastrophic process and performance failures. Optically, replacing PbBr2 with PbI2 collapses the wide bandgap required for tandem solar cells and indoor photovoltaics, shifting the absorption edge from the highly desirable 1.7–2.3 eV range down to a narrow 1.57 eV [1]. From a processability standpoint, PbBr2 exhibits inverse solubility behavior in DMSO—precipitating at elevated temperatures—whereas PbI2 shows direct, continuous solubility upon heating [2]. Consequently, applying standard PbI2 thermal annealing or spin-coating protocols to a PbBr2-based formulation will cause premature crystallization, severe phase segregation, and non-uniform film morphology.

Precise Bandgap Widening via Bromide Incorporation

Lead(II) bromide is the primary precursor used to widen the optical bandgap of lead halide perovskites. While pure Lead(II) iodide (PbI2) yields a narrow bandgap optimized for single-junction sunlight harvesting, incorporating PbBr2 shifts the absorption edge. A high-bromide formulation (Br:I ratio of 1:2) achieves a bandgap of 1.72 eV, whereas a low-bromide baseline (Br:I ratio 1:11) yields 1.57 eV [1]. This tunable blue-shift is strictly dependent on the PbBr2 precursor concentration and cannot be achieved using purely iodide or chloride salts.

Evidence DimensionOptical Bandgap (Eg)
Target Compound Data1.72 eV (High-Br mixed perovskite, 1:2 Br:I ratio)
Comparator Or Baseline1.57 eV (Low-Br baseline, 1:11 Br:I ratio)
Quantified Difference+0.15 eV blue-shift enabling ambient/indoor light harvesting
Conditionsp-i-n perovskite solar cells under AM1.5G and ambient lighting

Procuring PbBr2 allows manufacturers to tune the absorber layer for tandem solar cells or indoor light-harvesting applications where a wider bandgap is mandatory.

Distinct Inverse Solubility Behavior in Aprotic Solvents

Generic substitution of PbI2 with PbBr2 in solution-processed workflows fails due to fundamentally different solvation thermodynamics. In DMSO, PbI2-based perovskites exhibit direct solubility (solubility increases continuously up to 120 °C). In stark contrast, PbBr2-derived perovskites demonstrate inverse solubility behavior, reaching a peak solubility of approximately 5 M at 45 °C before decreasing at higher temperatures (>75 °C)[1]. This requires buyers to adopt specific thermal annealing and spin-coating windows tailored exclusively to the PbBr2 precursor.

Evidence DimensionTemperature-Dependent Solubility in DMSO
Target Compound DataInverse solubility (peaks at ~5 M at 45 °C, decreases >75 °C)
Comparator Or BaselineDirect solubility (increases continuously from 30 °C to 120 °C for PbI2)
Quantified DifferenceFundamental shift from direct to inverse thermal solubility profiles
ConditionsPrecursor dissolution in anhydrous DMSO under argon atmosphere

Process engineers must procure PbBr2 with the understanding that its unique solvent coordination requires lower-temperature processing windows to prevent premature precipitation.

Ultra-High Purity (99.999%) for Suppressed Non-Radiative Recombination

The purity grade of Lead(II) bromide directly dictates the trap-state density in the final optoelectronic film. Utilizing ultra-high purity (99.999% trace metals basis) PbBr2 minimizes the introduction of deep-level metallic impurities that act as non-radiative recombination centers. Films processed with 99.999% PbBr2, combined with proper interface engineering, achieve defect densities as low as 1.22 × 10^16 cm^-3 [1]. Lower purity grades (e.g., 98-99%) introduce stoichiometric imbalances and trace contaminants that exponentially increase trap density, severely degrading the open-circuit voltage.

Evidence DimensionTrap-State Defect Density (nt)
Target Compound Data1.22 × 10^16 cm^-3 (using 99.999% purity PbBr2 with passivation)
Comparator Or Baseline2.09 × 10^16 cm^-3 (unoptimized/lower purity baselines)
Quantified Difference41.6% reduction in bulk/interface defect density
ConditionsSpace-charge-limited current (SCLC) measurements via trap-filling limit voltage (VTFL)

Procurement of 99.999% purity PbBr2 is non-negotiable for commercial solar applications where minimizing voltage loss is critical for high power conversion efficiency.

Optimized Sublimation Profile for Physical Vapor Deposition

For large-area, solvent-free manufacturing, Lead(II) bromide offers a highly favorable thermal evaporation profile compared to other halides. PbBr2 has a melting point of approximately 370 °C and can be efficiently sublimed at 450 °C in high vacuum [1]. This distinct vapor pressure curve differs significantly from PbCl2 and PbI2, requiring dedicated quartz crystal microbalance (QCM) tooling. The ability to co-evaporate PbBr2 with alkali halides (like CsBr, melting point ~630 °C) at controlled rates enables the scalable deposition of uniform, wide-bandgap inorganic perovskite modules.

Evidence DimensionVacuum Evaporation / Melting Temperature
Target Compound Data~370 °C melting point, evaporates at ~450 °C
Comparator Or Baseline~630 °C melting point for CsBr co-reactant
Quantified Difference260 °C lower melting point than CsBr, requiring independent thermal source control
ConditionsHigh-vacuum physical vapor deposition (PVD) system

Buyers scaling up to vacuum-deposited perovskite modules must select PbBr2 for its specific sublimation kinetics, which dictate the thermal budget of the PVD process.

Wide-Bandgap Top Cells in Tandem Photovoltaics

Because PbBr2 enables precise blue-shifting of the perovskite absorption edge, it is the mandatory precursor for fabricating the 1.7–1.8 eV wide-bandgap top layers in perovskite/silicon tandem solar cells [1]. It allows the top cell to harvest high-energy visible light while transmitting infrared photons to the bottom silicon cell.

Vacuum-Deposited Optoelectronic Modules

Due to its specific melting point (~370 °C) and stable sublimation kinetics at ~450 °C, PbBr2 is highly suited for large-area, solvent-free physical vapor deposition (PVD)[2]. It is the precursor of choice for scaling up uniform inorganic perovskite films without the solvent-coordination complications found in wet chemistry.

Indoor and Low-Light Energy Harvesting

The incorporation of PbBr2 into mixed-halide systems creates absorbers specifically tuned to the emission spectra of ambient white LEDs. By utilizing a high-bromide formulation, manufacturers can maximize the open-circuit voltage under low-intensity indoor lighting, outperforming standard silicon or pure-iodide devices[1].

Hydrogen Bond Acceptor Count

2

Exact Mass

367.81128 g/mol

Monoisotopic Mass

365.81333 g/mol

Heavy Atom Count

3

UNII

1O767M99U7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

10031-22-8

Wikipedia

Lead(II) bromide

General Manufacturing Information

Lead bromide (PbBr2): ACTIVE

Dates

Last modified: 08-15-2023

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